Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a benzoimidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of benzoimidazole derivatives with tetrahydro-2H-pyran-4-ylmethyl intermediates. The process often requires the use of lithium reagents to introduce the lithium ion into the final product. Common solvents used in these reactions include tetrahydrofuran (THF) and other polar aprotic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoimidazole derivatives, while substitution reactions can produce a range of substituted benzoimidazole compounds .
Scientific Research Applications
Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, while the benzoimidazole moiety can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Lithium benzoimidazole derivatives: These compounds share the benzoimidazole core but differ in their substituents and lithium coordination.
Tetrahydro-2H-pyran derivatives: Compounds with similar tetrahydro-2H-pyran structures but different functional groups.
Uniqueness
Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is unique due to its combination of a lithium ion with a benzoimidazole and tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
lithium;1-(oxan-4-ylmethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.Li/c17-14(18)13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-19-8-6-10;/h1-4,10H,5-9H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYQIPXGMTCCN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1CN2C3=CC=CC=C3N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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